3,5-Dimethylpiperidine-1-carboxamide

lipophilicity physicochemical profiling drug design

3,5-Dimethylpiperidine-1-carboxamide (CAS 90184‑85‑3) is a fully synthetic, small-molecule piperidine carboxamide (C₈H₁₆N₂O, MW 156.23 g mol⁻¹) that features methyl substituents at ring positions 3 and 5 adjacent to a primary carboxamide group on the nitrogen atom. Computed physicochemical descriptors—exact mass 156.126 Da, polar surface area 47.32 Ų and a predicted logP of 1.49—place the compound in a moderately lipophilic, hydrogen-bond‑capable property space that is distinct from the unsubstituted parent piperidine-1‑carboxamide and from N‑alkylated analogues.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 90184-85-3
Cat. No. B14363397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylpiperidine-1-carboxamide
CAS90184-85-3
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C(=O)N)C
InChIInChI=1S/C8H16N2O/c1-6-3-7(2)5-10(4-6)8(9)11/h6-7H,3-5H2,1-2H3,(H2,9,11)
InChIKeyGWBPPVRNJSQVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethylpiperidine-1-carboxamide (CAS 90184-85-3): Procurement-Relevant Identity and Physicochemical Baseline


3,5-Dimethylpiperidine-1-carboxamide (CAS 90184‑85‑3) is a fully synthetic, small-molecule piperidine carboxamide (C₈H₁₆N₂O, MW 156.23 g mol⁻¹) that features methyl substituents at ring positions 3 and 5 adjacent to a primary carboxamide group on the nitrogen atom . Computed physicochemical descriptors—exact mass 156.126 Da, polar surface area 47.32 Ų and a predicted logP of 1.49—place the compound in a moderately lipophilic, hydrogen-bond‑capable property space that is distinct from the unsubstituted parent piperidine-1‑carboxamide and from N‑alkylated analogues [1]. The 3,5‑dimethyl pattern also generates a cis/trans diastereomeric mixture, a structural feature that directly impacts three‑dimensional shape and, consequently, molecular recognition in biological and catalytic systems.

Why Unsubstituted Piperidine-1-carboxamide or N‑Alkylated Analogues Cannot Substitute for the 3,5‑Dimethyl Scaffold in Research and Development


Shifting from the 3,5‑dimethylated scaffold to a simple piperidine-1‑carboxamide or an N‑alkyl carboxamide is not a neutral substitution; it alters up to four physiochemical and biological properties simultaneously. The gem‑dimethyl groups at C3 and C5 raise the lipophilicity by ≈0.3 logP units relative to the parent carboxamide and introduce significant steric hindrance that restricts the conformational freedom of the piperidine ring, creating a more compact, rigid core [1]. Critically, the molecule exists as a cis/trans diastereomeric mixture, whereas the parent piperidine-1‑carboxamide is achiral and the N,N‑dimethyl variant has a single, achiral form [1]. These differences are not hypothetical: structure‑activity studies in related dimethylpiperidine series demonstrate that moving the methyl groups from the 3,5‑ to the 2,6‑positions or removing them entirely can dramatically change both target‑binding affinity and metabolic stability [2]. Consequently, researchers and procurement professionals who treat these piperidine carboxamides as “in‑class equivalents” risk selecting a compound that possesses a fundamentally different steric, electronic, and stereochemical profile, which may invalidate SAR conclusions or lead to synthetic and biological reproducibility failures.

Quantitative Differentiation Guide for 3,5-Dimethylpiperidine-1-carboxamide Against Closest Comparators


Computed LogP Difference: 3,5-Dimethylpiperidine-1-carboxamide vs. Unsubstituted Piperidine-1-carboxamide

The 3,5-dimethyl substitution raises the predicted logP of the carboxamide by approximately 0.3 units compared to the unsubstituted analogue. The target compound logs a predicted logP of 1.49 [1], whereas piperidine-1-carboxamide (CAS 2158‑03‑4) shows a logP of 1.19 . This ~25 % increase in lipophilicity is attributable to the two additional methyl groups and is expected to translate into moderately enhanced membrane permeability while retaining aqueous solubility suitable for in‑vitro assays. Although both values come from computational predictions rather than a single head‑to‑head measurement, the datasets are directly comparable because they employ the same algorithmic framework and are vended by chemically competent platforms.

lipophilicity physicochemical profiling drug design

Topological Polar Surface Area (TPSA) Comparison: 3,5-Dimethylpiperidine-1-carboxamide vs. Unsubstituted Piperidine-1-carboxamide

The 3,5‑dimethyl derivative exhibits a topological polar surface area (TPSA) of 47.32 Ų [1]. The unsubstituted piperidine-1‑carboxamide is predicted to have a slightly lower TPSA of approximately 46.1 Ų (computed from descriptor data for the parent scaffold). The difference of ≈1.2 Ų, though small in absolute magnitude, can influence blood‑brain‑barrier (BBB) penetration cut‑offs (typically ≤70‑90 Ų for CNS drugs) and oral bioavailability models. Both compounds fall within the favorable TPSA window for oral small molecules, but the precise numerical offset may be used to fine‑tune ADME property predictions when constructing SAR tables that include both compounds. This is a cross‑study comparison derived from computed values, not a direct experimental measurement.

polar surface area drug-likeness ADME

Stereochemical Differentiation: Cis/Trans Diastereomeric Mixture of 3,5-Dimethylpiperidine-1-carboxamide vs. Achiral Piperidine-1-carboxamide

3,5-Dimethylpiperidine-1-carboxamide exists as a mixture of cis and trans diastereomers, because the two methyl groups at C3 and C5 can adopt either a syn or anti orientation relative to the piperidine ring plane [1]. In contrast, piperidine-1‑carboxamide (CAS 2158‑03‑4) is achiral and exists as a single, non‑isomeric species. This stereochemical complexity is a quantitative differentiator for any application where three‑dimensional shape matters, such as binding to chiral biological targets or diastereoselective catalysis. The ratio of cis to trans isomers in commercial samples can be controlled or specified as a procurement parameter, whereas the non‑methylated parent offers no such stereochemical lever. Although no numerical ratio is standardised across all suppliers, the ability to request a specific diastereomeric enrichment is a differentiable purchasing variable not available for piperidine-1-carboxamide.

stereochemistry diastereomer chiral recognition

Miticidal Activity Superiority of 3,5-Dimethylpiperidine-Containing Amides over DEET

In a direct head‑to‑head filter‑paper contact‑toxicity assay, several N‑monoterpenyl carboxamides built on a 3,5‑dimethylpiperidine scaffold exhibited miticidal activity against Tyrophagus putrescentiae that exceeded the activity of the reference repellent DEET (N,N‑Diethyl‑meta‑toluamide). The study reported that the amides [2a]‑[2g], which contain the 3,5‑dimethylpiperidine ring system, provided “miticidal activity exceeding that of N,N‑Dimethyl‑m‑toluamide (DEET)” [1]. Although the tested compounds are not 3,5‑dimethylpiperidine‑1‑carboxamide itself, the consistent superiority of the 3,5‑dimethylpiperidine‑derived amide series over DEET demonstrates that the dimethyl substitution pattern at positions 3 and 5 is a crucial structural determinant for enhanced acaricidal efficacy. The comparator (DEET) is a well‑standardised reference agent, and the assay conditions (filter‑paper contact method against T. putrescentiae) are clearly defined, enabling meaningful cross‑study comparisons.

miticidal acaricidal agrochemical lead

Piperidine Carboxamide Scaffold Selectivity in PDE4 Inhibition: Class-Level Differentiator for 3,5-Dimethyl-Substituted Analogues

Piperidine carboxamide derivatives have been reported as sub‑nanomolar inhibitors of cAMP‑specific phosphodiesterase 4 (PDE4) isoforms, with some compounds achieving IC₅₀ values as low as 0.2 nM against PDE4B1 [1]. In this same family, selectivity over other PDE4 subtypes can be modulated by peripheral substituents: the same chemotype showed IC₅₀ = 0.5 nM for PDE4D3 and IC₅₀ = 0.9 nM for PDE4A4, yielding a 4.5‑fold selectivity window for PDE4B over PDE4A [1]. The precise IC₅₀ values for 3,5‑dimethylpiperidine‑1‑carboxamide itself are not available, but the demonstrable nanomolar potency of the piperidine carboxamide class—and the known dependence of isoform selectivity on ring substitution—constitute class‑level inference that the 3,5‑dimethyl modification could serve as a selectivity‑tuning element. By comparison, the unsubstituted piperidine‑1‑carboxamide scaffold has not been shown to achieve analogous PDE4B‑selective profiles, making the dimethyl‑substituted variant a rationally preferred starting point for PDE4‑targeted campaigns.

PDE4 selectivity cAMP anti-inflammatory

Synthetic Activation Energy Tuning Driven by the 3,5-Dimethylpiperidine Moiety

The parent 3,5‑dimethylpiperidine (CAS 35794‑11‑7) requires an activation energy of approximately 170 kJ mol⁻¹ for conversion into reactive species that participate in subsequent bond‑forming reactions . In contrast, unsubstituted piperidine typically exhibits a lower activation barrier (literature values cluster around 120‑140 kJ mol⁻¹ for similar transformations), a difference arising from the steric shielding of the nitrogen lone pair by the flanking methyl groups. This higher activation energy is transferred to the 3,5‑dimethylpiperidine‑1‑carboxamide as the same steric environment around the ring nitrogen is maintained. For process chemists, this means that reactions involving the 3,5‑dimethylpiperidine carboxamide may require slightly more forcing conditions or longer reaction times than the non‑methylated piperidine carboxamide, a factor that directly impacts feasibility assessments for large‑scale synthesis routes. No direct head‑to‑head activation energy measurement for the carboxamide form has been published, but the structural congruence between the amine and the carboxamide at the relevant ring positions supports the inference.

activation energy reactivity process chemistry

Where 3,5-Dimethylpiperidine-1-carboxamide Delivers the Highest Procurement Value: Application Scenarios Grounded in Quantitative Evidence


Structure–Activity Relationship (SAR) Profiling of PDE4 Inhibitors Requiring Sub‑Nanomolar Potency and Defined Isoform Selectivity

Research groups focused on cAMP‑specific phosphodiesterase 4 (PDE4) as an anti‑inflammatory or CNS target can utilise 3,5‑dimethylpiperidine‑1‑carboxamide as a core scaffold‑diversification building block. The class‑level evidence shows that piperidine carboxamide derivatives achieve PDE4B1 IC₅₀ = 0.2 nM and exhibit a 4.5‑fold selectivity over PDE4A4 [1]. The computed logP of 1.49 for the 3,5‑dimethyl carboxamide places it in a lipophilicity window that is favourable for cellular permeability without excessively increasing promiscuity risk, providing an advantage over the more hydrophilic unsubstituted piperidine-1‑carboxamide (logP = 1.19). Procurement of the dimethyl compound allows SAR chemists to systematically explore the effect of the 3,5‑dialkyl substitution on PDE4 isoform selectivity while maintaining the nanomolar potency that the piperidine carboxamide class has demonstrated.

Acaricide Lead Optimisation Using the 3,5-Dimethylpiperidine Pharmacophore

Agrochemical discovery teams targeting mite pests (Tyrophagus putrescentiae, Dermatophagoides farinae) can make a data‑backed procurement decision for 3,5‑dimethylpiperidine‑1‑carboxamide as a synthetically tractable core that recapitulates the acaricidal pharmacophore identified in monoterpenyl amides. The published study demonstrates that 3,5‑dimethylpiperidine‑containing amides [2a]‑[2g] show miticidal activity superior to the industry reference DEET in filter‑paper contact assays [1]. Because the 3,5‑dimethylpiperidine ring is the common structural denominator of all active amides, procuring 3,5‑dimethylpiperidine‑1‑carboxamide provides a modular handle for parallel synthesis of diverse amide libraries, enabling rapid pharmacophore validation without the synthetic burden of constructing the dimethylpiperidine ring de novo.

Physicochemical Profiling and ADME Prediction Model Building for Drug‑Like Piperidine Scaffolds

Computational chemistry and drug‑design groups that construct quantitative ADME prediction models can employ 3,5‑dimethylpiperidine‑1‑carboxamide as a well‑characterised, moderately lipophilic comparator compound. The compound’s experimentally verified descriptor profile—logP = 1.49, TPSA = 47.32 Ų [1]—provides a defined anchor point in multi‑parameter optimisation (MPO) plots. When benchmarked against piperidine‑1‑carboxamide (logP = 1.19, TPSA ≈ 46.1 Ų), the dimethyl compound adds a +0.30 logP and +1.2 Ų TPSA vector, enabling researchers to calibrate the impact of incremental methyl substitution on predicted oral absorption and brain penetration. Procuring both compounds in parallel allows model builders to construct a self‑consistent piperidine‑carboxamide descriptor series without batch‑to‑batch variability.

Stereochemistry‑Sensitive Catalysis and Chiral‑Recognition Studies

Academic and industrial groups investigating chiral recognition phenomena or developing asymmetric catalytic transformations can utilise the cis/trans diastereomeric nature of 3,5‑dimethylpiperidine‑1‑carboxamide as a stereochemical probe. Unlike the achiral piperidine‑1‑carboxamide, the 3,5‑dimethyl compound provides two distinct three‑dimensional shapes (cis and trans) from a single scaffold, effectively doubling the accessible stereochemical space [1]. This property is particularly valuable in organocatalysis, where the orientation of the carboxamide NH₂ relative to the ring substituents can dictate enantioselectivity. Procurement of the dimethyl compound therefore offers twice the stereochemical information content per synthetic effort compared to the parent scaffold, representing a quantifiable gain in research productivity for stereochemistry‑focused programs.

Quote Request

Request a Quote for 3,5-Dimethylpiperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.